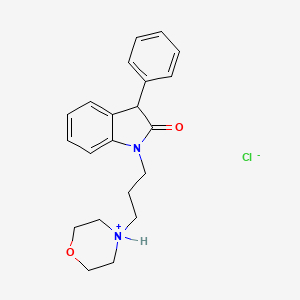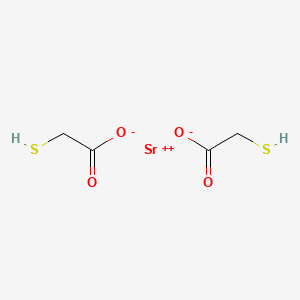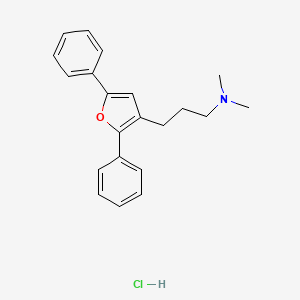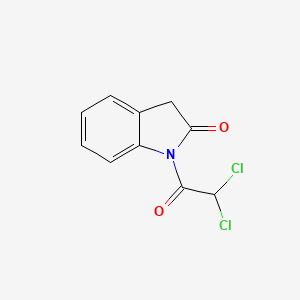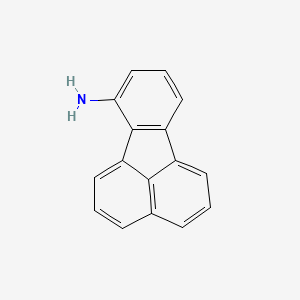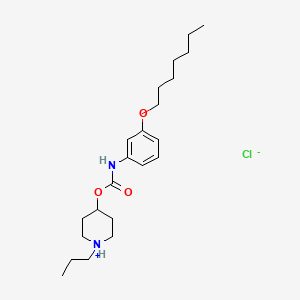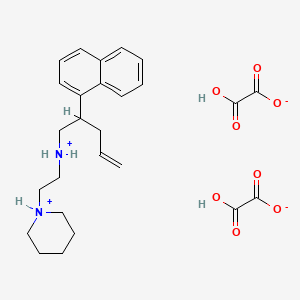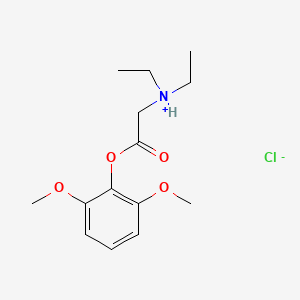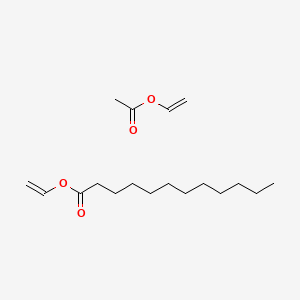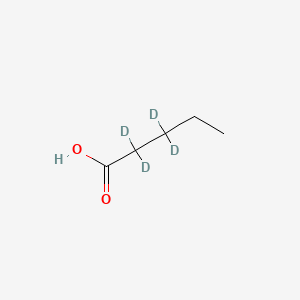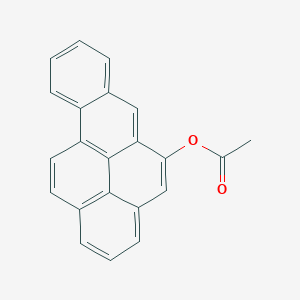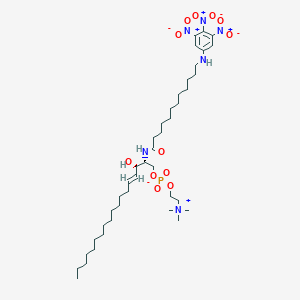
TNPAL-Sphingomyelin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TNPAL-Sphingomyelin involves the reaction of sphingomyelin with trinitrophenylaminolauroyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as chloroform or methanol . The product is then purified using techniques such as thin-layer chromatography (TLC) to achieve a purity of ≥98% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually stored at -20°C to maintain its stability .
化学反応の分析
Types of Reactions
TNPAL-Sphingomyelin undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amino groups under specific conditions.
Substitution: The trinitrophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon for reduction reactions. Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate .
Major Products Formed
The major products formed from these reactions include amino derivatives of this compound and various substituted derivatives depending on the nucleophile used .
科学的研究の応用
TNPAL-Sphingomyelin has several scientific research applications:
作用機序
TNPAL-Sphingomyelin exerts its effects by serving as a substrate for sphingomyelinase enzymes. The enzyme hydrolyzes the sphingomyelin to produce ceramide and phosphorylcholine . Ceramide is a bioactive lipid involved in various cellular processes, including apoptosis, cell growth, and differentiation . The molecular targets and pathways involved include the sphingomyelin signaling pathway and the ceramide-mediated apoptotic pathway .
類似化合物との比較
Similar Compounds
Sphingomyelin: A naturally occurring sphingolipid found in cell membranes.
Ceramide: A product of sphingomyelin hydrolysis and a key signaling molecule.
Sphingosine-1-phosphate: A bioactive lipid derived from ceramide that regulates cell survival and proliferation.
Uniqueness
TNPAL-Sphingomyelin is unique due to its synthetic trinitrophenylaminolauroyl group, which allows it to be used as a specific substrate for sphingomyelinase assays. This makes it a valuable tool in biochemical research for studying sphingomyelin metabolism and related diseases .
特性
分子式 |
C41H73N6O12P |
|---|---|
分子量 |
873.0 g/mol |
IUPAC名 |
[(E,2R,3S)-3-hydroxy-2-[12-(3,4,5-trinitroanilino)dodecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C41H73N6O12P/c1-5-6-7-8-9-10-11-12-13-15-18-21-24-27-39(48)36(34-59-60(56,57)58-31-30-47(2,3)4)43-40(49)28-25-22-19-16-14-17-20-23-26-29-42-35-32-37(44(50)51)41(46(54)55)38(33-35)45(52)53/h24,27,32-33,36,39,42,48H,5-23,25-26,28-31,34H2,1-4H3,(H-,43,49,56,57)/b27-24+/t36-,39+/m1/s1 |
InChIキー |
BBNMABNSMKBCGK-UWNFNMISSA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


